
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) is a complex organic compound characterized by its unique structure, which includes a triazinane core and multiple fluorinated side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) typically involves the trimerization of specific nitriles or the condensation of amines with formaldehyde under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorinated side chains can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components, leading to various biological outcomes . The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethanone)
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2,3,3,3-tetrafluoropropan-1-one) stands out due to its highly fluorinated side chains, which impart unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
CAS No. |
64498-32-4 |
|---|---|
Molecular Formula |
C12H9F12N3O3 |
Molecular Weight |
471.20 g/mol |
IUPAC Name |
1-[3,5-bis(2,3,3,3-tetrafluoropropanoyl)-1,3,5-triazinan-1-yl]-2,3,3,3-tetrafluoropropan-1-one |
InChI |
InChI=1S/C12H9F12N3O3/c13-4(10(16,17)18)7(28)25-1-26(8(29)5(14)11(19,20)21)3-27(2-25)9(30)6(15)12(22,23)24/h4-6H,1-3H2 |
InChI Key |
ONBVUXTVYDMNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F)C(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
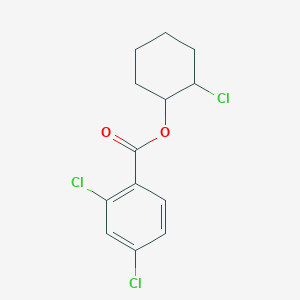
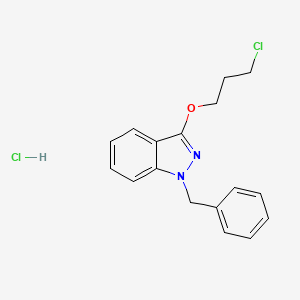
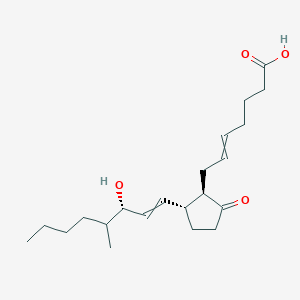
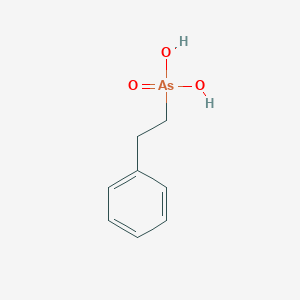
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
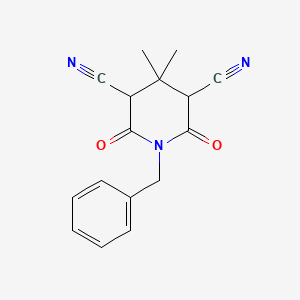
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
